Cas no 6879-28-3 ([(4R,5R,10R,13S,17S)-3-(benzoyl-methyl-amino)-17-(1-dimethylaminoethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate)

[(4R,5R,10R,13S,17S)-3-(benzoyl-methyl-amino)-17-(1-dimethylaminoethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate structure
6879-28-3 structure
Produktname:[(4R,5R,10R,13S,17S)-3-(benzoyl-methyl-amino)-17-(1-dimethylaminoethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate
CAS-Nr.:6879-28-3
MF:C33H50N2O3
MW:522.761709690094
CID:1731106
PubChem ID:12313881

[(4R,5R,10R,13S,17S)-3-(benzoyl-methyl-amino)-17-(1-dimethylaminoethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [(4R,5R,10R,13S,17S)-3-(benzoyl-methyl-amino)-17-(1-dimethylaminoethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate
    • [(4R,5R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate
    • N-[(20S)-4β-Acetoxy-20-(dimethylamino)-5α-pregnan-3α-yl]-N-methylbenzamide
    • Benzamide, N-((3-alpha,4-beta,5-alpha,20S)-4-(acetyloxy)-20-(dimethylamino)pregnan-3-yl)-N-methyl-
    • 6879-28-3
    • ((4R,5R,10R,13S,17S)-3-(benzoyl(methyl)amino)-17-(1-(dimethylamino)ethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-4-yl) acetate
    • 3-[Benzoyl(methyl)amino]-20-(dimethylamino)pregnan-4-yl acetate
    • Pachysandrine A
    • DTXSID20988497
    • Inchi: InChI=1S/C33H50N2O3/c1-21(34(5)6)25-15-16-26-24-13-14-28-30(38-22(2)36)29(35(7)31(37)23-11-9-8-10-12-23)18-20-33(28,4)27(24)17-19-32(25,26)3/h8-12,21,24-30H,13-20H2,1-7H3/t21-,24-,25+,26-,27-,28-,29+,30+,32+,33+/m0/s1
    • InChI-Schlüssel: ZQUSGHWWSCAMAR-UWWQJTBQSA-N
    • Lächelt: CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C

Berechnete Eigenschaften

  • Genaue Masse: 522.3824
  • Monoisotopenmasse: 522.38214346g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 38
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 884
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topologische Polaroberfläche: 49.8Ų

Experimentelle Eigenschaften

  • PSA: 49.85
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.